cycloheptylmethanethiol
Description
Properties
CAS No. |
1508883-33-7 |
|---|---|
Molecular Formula |
C8H16S |
Molecular Weight |
144.3 |
Purity |
95 |
Origin of Product |
United States |
Synthetic Methodologies for Cycloheptylmethanethiol and Its Structural Analogues
Established Synthetic Routes and Reaction Pathways
Established methods for the synthesis of cycloheptylmethanethiol primarily involve nucleophilic substitution reactions, where a carbon-heteroatom bond is replaced by a carbon-sulfur bond.
Direct Functionalization Approaches
Direct functionalization to form this compound typically starts from a cycloheptylmethyl derivative bearing a good leaving group, such as a halide. A common and effective method is the reaction of cycloheptylmethyl bromide with a sulfur nucleophile.
One of the most reliable methods for preparing thiols from alkyl halides is the use of thiourea (B124793). rsc.orgmdpi.com This approach avoids the common side reaction of sulfide (B99878) formation that can occur when using hydrosulfide (B80085) anion directly. rsc.org The reaction proceeds via an intermediate S-alkylisothiouronium salt, which is subsequently hydrolyzed with a base to yield the desired thiol. rsc.orgmdpi.com
Reaction Scheme: Thiol Synthesis using Thiourea
Formation of S-alkylisothiouronium salt: (C₇H₁₃)CH₂-Br + (NH₂)₂C=S → [(C₇H₁₃)CH₂-S-C(NH₂)₂]⁺Br⁻
Hydrolysis: [(C₇H₁₃)CH₂-S-C(NH₂)₂]⁺Br⁻ + NaOH → (C₇H₁₃)CH₂-SH + H₂N-CO-NH₂ + NaBr
Alternatively, direct displacement with sodium hydrosulfide (NaSH) in a suitable solvent like ethanol (B145695) can be employed, although careful control of reaction conditions is necessary to minimize the formation of the corresponding dialkyl sulfide.
Multi-step Total Synthesis Strategies
Multi-step syntheses often commence from more readily available starting materials like cycloheptanemethanol. This alcohol can be converted into a derivative with a better leaving group, such as a tosylate or bromide, before the introduction of the thiol group.
A versatile multi-step approach is the Mitsunobu reaction , which allows for the direct conversion of primary and secondary alcohols into a variety of functional groups, including thioesters, with inversion of stereochemistry. organic-chemistry.orgbyjus.com The alcohol is activated in situ by a combination of a phosphine, typically triphenylphosphine (B44618) (PPh₃), and an azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD). byjus.com The resulting alkoxyphosphonium salt is then susceptible to nucleophilic attack by a sulfur nucleophile, like thioacetic acid, to form a thioester. Subsequent hydrolysis of the thioester yields the thiol.
Representative Reaction Scheme: Mitsunobu Reaction for Thiol Synthesis
Thioester Formation: (C₇H₁₃)CH₂-OH + CH₃COSH + PPh₃ + DEAD → (C₇H₁₃)CH₂-S-COCH₃ + PPh₃=O + EtO₂C-NH-NH-CO₂Et
Hydrolysis: (C₇H₁₃)CH₂-S-COCH₃ + NaOH → (C₇H₁₃)CH₂-SH + CH₃COONa
This method is particularly valuable for controlling stereochemistry at the carbon atom bearing the hydroxyl group. organic-chemistry.org
Novel Methodological Advancements in this compound Synthesis
Recent progress in synthetic chemistry has led to the development of more sophisticated methods that address challenges such as stereocontrol and environmental impact.
Stereoselective and Enantioselective Synthesis
The synthesis of specific stereoisomers of this compound, particularly if the cycloheptyl ring is substituted, requires stereoselective methods. The S_N_2-based routes, including the use of thiourea or the Mitsunobu reaction, are inherently stereospecific. rsc.orgnumberanalytics.com If a chiral, enantiomerically pure starting material is used, such as a chiral cycloheptanemethanol derivative, the reaction will proceed with a predictable inversion of configuration at the stereocenter, allowing for the synthesis of an enantiomerically enriched thiol.
For instance, the Mitsunobu reaction is well-known for its clean inversion of stereochemistry, making it a powerful tool for this purpose. organic-chemistry.org The development of chiral catalysts for thiol synthesis is an active area of research, aiming to produce enantiomerically pure products from prochiral or racemic starting materials.
Green Chemistry Approaches to this compound Production
Green chemistry principles focus on designing chemical processes that are environmentally friendly. researchgate.net For the synthesis of this compound, several green strategies can be envisioned based on recent literature for analogous compounds.
One significant advancement is the use of water as a reaction solvent for the alkylation of thiols, which avoids the use of volatile and often toxic organic solvents. sid.ir The reaction of an alkyl halide with a thiol in water, often in the presence of a simple base like potassium carbonate or triethylamine, can proceed with high efficiency. sid.ir
Another green approach involves the development of catalytic methods that reduce waste and improve energy efficiency. For example, the direct conversion of alcohols to thiols is an atom-economical process. While this often requires harsh conditions, research into new catalysts, including nanocatalysts, aims to achieve this transformation under milder, more sustainable conditions. rsc.org Solvent-free reaction conditions, sometimes assisted by microwave irradiation, also represent a green alternative by reducing solvent waste and often accelerating reaction times. jmchemsci.com
Optimization of Reaction Conditions and Yield for this compound Production
Optimizing reaction conditions is critical for maximizing the yield and purity of this compound. Key parameters that are typically adjusted include the choice of reagents, solvent, temperature, reaction time, and catalyst.
In the synthesis from an alkyl halide, the choice of the sulfur nucleophile and the base is important. As mentioned, thiourea can improve yields by preventing side reactions. researchgate.net When using hydrosulfide, an excess of the nucleophile is often required to favor the formation of the thiol over the sulfide. rsc.org
For multi-step syntheses like the Mitsunobu reaction, the stoichiometry of the reagents (phosphine and azodicarboxylate) and the reaction temperature can significantly influence the yield and minimize the formation of by-products. numberanalytics.com
The table below illustrates typical reaction parameters that can be optimized for the synthesis of alkyl thiols, which would be applicable to this compound.
| Parameter | Variation | Expected Outcome on Yield/Purity |
| Starting Material | Cycloheptylmethyl bromide vs. Cycloheptylmethyl tosylate | Tosylates are often better leaving groups, potentially leading to faster reactions and higher yields. |
| Sulfur Nucleophile | NaSH vs. Thiourea/NaOH | Thiourea route generally provides higher purity by avoiding sulfide by-products. rsc.orgresearchgate.net |
| Base | K₂CO₃ vs. Et₃N (in water) | Triethylamine (Et₃N) has been shown to give higher yields in some aqueous alkylations of thiols. sid.ir |
| Solvent | Ethanol vs. Water vs. Solvent-free | Water as a solvent offers a greener process. sid.ir Solvent-free conditions can increase reaction rates and simplify work-up. jmchemsci.com |
| Temperature | Room Temperature vs. Reflux | Higher temperatures generally increase reaction rates but may also promote side reactions. Optimization is key. |
| Catalyst | None vs. Phase-transfer catalyst | A phase-transfer catalyst can enhance reaction rates in biphasic systems (e.g., aqueous/organic). |
The following table provides representative yields for the synthesis of primary alkyl thiols from alkyl bromides using the thiourea method, demonstrating the effectiveness of this approach.
| Alkyl Bromide | Reaction Time (h) | Yield (%) |
| 1-Bromooctane | 3 | 89 |
| 1-Bromodecane | 3 | 91 |
| 1-Bromododecane | 3 | 92 |
Data is illustrative for primary alkyl thiols and serves as a reference for the expected efficiency of the synthesis of this compound via a similar route.
Ultimately, the optimal conditions for the production of this compound would be determined through systematic experimental investigation, balancing factors such as cost, efficiency, safety, and environmental impact. byjus.com
Elucidation of Chemical Reactivity and Mechanistic Pathways of Cycloheptylmethanethiol
Fundamental Organic Reactions Involving the Thiol Moiety
The thiol group (-SH) is a versatile functional group that participates in a wide array of organic reactions, including nucleophilic attacks, oxidation-reduction processes, and radical-mediated transformations.
The sulfur atom in the thiol group of cycloheptylmethanethiol is a potent nucleophile, particularly in its deprotonated thiolate form (cycloheptylmethanethiolate, C₇H₁₃CH₂S⁻). This high nucleophilicity is attributed to the large size and polarizability of the sulfur atom.
In its anionic form, the thiolate readily participates in nucleophilic substitution reactions, such as S-alkylation with alkyl halides to form thioethers. It can also engage in nucleophilic addition reactions. wikipedia.org For instance, it can add to polar carbon-heteroatom double bonds, like the carbonyl group in aldehydes and ketones, to form hemithioacetals. libretexts.orgpharmaguideline.com In the presence of an acid catalyst or with an excess of the thiol, this can proceed to form a thioacetal.
Another significant reaction is the Michael addition, where the cycloheptylmethanethiolate anion adds to α,β-unsaturated carbonyl compounds. This 1,4-conjugate addition is a powerful method for carbon-sulfur bond formation. The general mechanism for nucleophilic addition involves the attack of the nucleophile on an electrophilic center, breaking a pi bond. bhu.ac.in
| Reaction Type | Electrophile | Product Class | Description |
| S-Alkylation (Sₙ2) | Alkyl Halide (R-X) | Thioether | The thiolate displaces a halide to form a C-S bond. |
| Nucleophilic Addition | Aldehyde/Ketone (R₂C=O) | Hemithioacetal/Thioacetal | The thiolate attacks the carbonyl carbon. libretexts.orgpharmaguideline.com |
| Michael Addition | α,β-Unsaturated Carbonyl | 1,4-Adduct | Conjugate addition of the thiolate to an activated alkene. |
| Addition-Elimination | Acyl Chloride (RCOCl) | Thioester | The thiolate attacks the acyl carbon, followed by elimination of chloride. savemyexams.com |
The thiol group is susceptible to oxidation, leading to a variety of sulfur-containing functional groups with higher oxidation states. The mildest oxidation of this compound results in the formation of its corresponding disulfide, bis(cycloheptylmethyl) disulfide. This reaction can be initiated by mild oxidants such as iodine (I₂) or air in the presence of a base or metal catalyst. This thiol-disulfide interchange is a reversible process, and the disulfide can be reduced back to the thiol using appropriate reducing agents.
Stronger oxidizing agents, such as hydrogen peroxide, potassium permanganate, or nitric acid, can further oxidize the thiol. Depending on the reaction conditions and the strength of the oxidant, the oxidation can proceed to form a sulfenic acid (C₇H₁₃CH₂SOH), a sulfinic acid (C₇H₁₃CH₂SO₂H), or, most commonly, a sulfonic acid (C₇H₁₃CH₂SO₃H). Each of these represents a progressively higher oxidation state of the sulfur atom.
The sulfur-hydrogen bond in this compound is relatively weak and can undergo homolytic cleavage when exposed to radical initiators or ultraviolet light, generating a cycloheptylmethanethiyl radical (C₇H₁₃CH₂S•). youtube.com A radical is a highly reactive species with an unpaired electron. libretexts.orgyoutube.com
Once formed, this thiyl radical can participate in several radical chain reactions. youtube.com A prominent example is the anti-Markovnikov addition of the S-H bond across an alkene double bond, a process known as the thiol-ene reaction. This reaction proceeds via a radical chain mechanism involving propagation steps where the thiyl radical adds to the alkene, and the resulting carbon-centered radical abstracts a hydrogen atom from another thiol molecule. libretexts.org This cycle of repeating steps sustains the chain reaction. libretexts.orgyoutube.com The thiyl radical can also participate in hydrogen abstraction reactions or combine with other radicals in termination steps. youtube.comyoutube.com
Cycloheptyl Ring Influence on Reactivity and Conformation
The seven-membered cycloheptyl ring is not planar and exists in a dynamic equilibrium of several puckered conformations, which significantly influences the reactivity of the attached methanethiol (B179389) group.
Unlike the well-defined chair conformation of cyclohexane, cycloheptane (B1346806) is a highly flexible molecule with several low-energy conformations that can easily interconvert. libretexts.org The two most stable families of conformations are the twist-chair and the twist-boat. slideshare.netbiomedres.us The twist-chair conformation is generally considered the global energy minimum.
The methanethiol substituent (-CH₂SH) on the cycloheptyl ring can occupy various non-equivalent positions, broadly categorized as axial-like and equatorial-like, depending on the specific ring conformation. The steric accessibility of the thiol group is directly dependent on its conformational orientation. An equatorial-like position is generally more sterically accessible for reaction with external reagents compared to a more sterically hindered axial-like position, which may be shielded by parts of the carbon ring. The constant flexing and pseudorotation of the ring mean that the substituent's environment is not static. biomedres.us
| Cycloheptane Conformation | Relative Energy (approx. kcal/mol) | Key Features |
| Twist-Chair | 0 | Generally the most stable conformation, minimizes both angle and torsional strain. slideshare.net |
| Chair | 1.4 | A higher energy conformation on the pseudorotation pathway. |
| Boat | 2.3 | Suffers from transannular steric interactions. |
| Twist-Boat | 0.6 | Slightly less stable than the twist-chair. biomedres.us |
Note: Relative energy values can vary based on the computational method used.
Medium-sized rings, such as cycloheptane (8-11 members), are characterized by a unique type of strain known as transannular strain. ehu.es This strain arises from steric repulsion between non-adjacent atoms that are forced into close proximity across the ring. libretexts.orgresearchgate.netlibretexts.org In certain conformations of the cycloheptyl ring, the methanethiol group or its constituent atoms (S, H, C) can be positioned close to hydrogen atoms on opposing carbons (e.g., C-3, C-4, or C-5).
Reaction Kinetics and Thermodynamics of this compound Transformations
The transformation of this compound can proceed through various reaction pathways, such as oxidation to disulfides or reactions involving the cleavage of the S-H bond. Understanding the kinetics and thermodynamics of these transformations is crucial for controlling reaction outcomes.
The rate of a chemical reaction is described by a rate law, which is an equation that links the reaction rate with the concentrations of reactants. For a hypothetical oxidation of this compound, the rate law would be determined experimentally by varying the concentrations of the thiol and the oxidant and measuring the initial reaction rates. nih.gov
A plausible rate law for the oxidation of this compound (represented as CyCH₂SH) by a generic oxidant 'Ox' could be:
Rate = k[CyCH₂SH]ⁿ[Ox]ᵐ
where 'k' is the rate constant, and 'n' and 'm' are the reaction orders with respect to each reactant.
Hypothetical Experimental Data for Rate Law Determination:
| Experiment | [CyCH₂SH] (mol/L) | [Ox] (mol/L) | Initial Rate (mol/L·s) |
| 1 | 0.10 | 0.10 | 1.5 x 10⁻⁵ |
| 2 | 0.20 | 0.10 | 3.0 x 10⁻⁵ |
| 3 | 0.10 | 0.20 | 6.0 x 10⁻⁵ |
Activation parameters , such as the activation energy (Ea), enthalpy of activation (ΔH‡), and entropy of activation (ΔS‡), provide insight into the energy profile of the reaction. ambeed.com These would be determined by measuring the rate constant 'k' at different temperatures and constructing an Arrhenius plot.
Hypothetical Activation Parameters for this compound Oxidation:
| Parameter | Hypothetical Value | Significance |
| Activation Energy (Ea) | 55 kJ/mol | The minimum energy required for the reaction to occur. |
| Enthalpy of Activation (ΔH‡) | 52.5 kJ/mol | The change in enthalpy in going from reactants to the transition state. |
| Entropy of Activation (ΔS‡) | -80 J/mol·K | The change in disorder in forming the transition state. A negative value suggests a more ordered transition state. |
Equilibrium studies of reversible reactions, such as thiol-disulfide exchange, provide information about the relative stability of reactants and products. nih.gov The Gibbs free energy change (ΔG) indicates the spontaneity of a reaction. A negative ΔG signifies a spontaneous process. researchgate.net
For the hypothetical disulfide exchange reaction:
2 CyCH₂SH + R-S-S-R ⇌ CyCH₂-S-S-CH₂Cy + 2 RSH
The equilibrium constant (Keq) would be determined by measuring the concentrations of all species at equilibrium. The standard Gibbs free energy change (ΔG°) can then be calculated using the equation: ΔG° = -RTln(Keq) .
Hypothetical Thermodynamic Data for this compound Disulfide Exchange:
| Thermodynamic Parameter | Hypothetical Value | Interpretation |
| Equilibrium Constant (Keq) | 2.5 | The formation of this compound disulfide is moderately favored. |
| Standard Gibbs Free Energy (ΔG°) | -2.2 kJ/mol | The reaction is spontaneous under standard conditions. |
| Standard Enthalpy Change (ΔH°) | -15 kJ/mol | The reaction is exothermic. |
| Standard Entropy Change (ΔS°) | -43 J/mol·K | The reaction leads to a decrease in disorder. |
Mechanistic Investigations Utilizing Advanced Techniques
To gain a deeper understanding of the reaction mechanism at a molecular level, advanced analytical techniques are employed.
Isotopic labeling is a powerful tool for tracing the fate of atoms during a reaction. nih.gov By replacing an atom with its heavier, stable isotope (e.g., hydrogen with deuterium (B1214612), ¹²C with ¹³C, or ³²S with ³⁴S), the mechanism of bond formation and cleavage can be elucidated. nih.gov
For instance, in the study of the oxidation of this compound, the thiol hydrogen could be replaced with deuterium (CyCH₂SD). If the rate-determining step involves the cleavage of the S-H bond, a primary kinetic isotope effect would be observed, where the reaction rate is significantly slower for the deuterated compound.
Hypothetical Isotopic Labeling Experiment Results:
| Reactant | Rate Constant (k) at 298 K (s⁻¹) | Kinetic Isotope Effect (kH/kD) | Mechanistic Implication |
| CyCH₂SH | 1.5 x 10⁻² | 5.2 | The S-H bond is broken in the rate-determining step of the reaction. |
| CyCH₂SD | 2.9 x 10⁻³ |
In situ spectroscopic techniques, such as Fourier-Transform Infrared (FTIR) and Raman spectroscopy, allow for the real-time observation of changes in chemical bonds during a reaction. rsc.org This can help in the identification of transient intermediates and provide direct evidence for a proposed reaction mechanism.
For the oxidation of this compound, in situ FTIR spectroscopy could be used to monitor the disappearance of the S-H stretching vibration (typically around 2550-2600 cm⁻¹) and the appearance of new bands corresponding to the disulfide (S-S) or other oxidation products.
Hypothetical In Situ FTIR Monitoring Data:
| Time (minutes) | S-H Peak Intensity (absorbance) | S-S Peak Intensity (absorbance) | Observation |
| 0 | 0.85 | 0.00 | Start of the reaction. |
| 5 | 0.42 | 0.21 | Formation of disulfide is observed. |
| 10 | 0.21 | 0.43 | Reactant is being consumed to form the product. |
| 20 | 0.05 | 0.78 | Reaction is nearing completion. |
By analyzing the rates of change of these spectral features, kinetic information can be obtained that complements the data from other methods.
Theoretical and Computational Studies on Cycloheptylmethanethiol
Quantum Chemical Calculations of Molecular and Electronic Structure
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule. nih.gov These methods solve approximations of the Schrödinger equation to determine the electronic structure and energy of a molecule, forming the basis for predicting its geometry, stability, and reactivity.
The non-planar seven-membered ring of cycloheptane (B1346806) is known for its conformational complexity. It primarily exists in a dynamic equilibrium between several low-energy conformations, with the twist-chair and chair forms being the most stable. researchgate.net The addition of a methanethiol (B179389) (-CH₂SH) substituent introduces further conformational possibilities due to the rotation around the C-C and C-S single bonds.
A thorough conformational analysis using quantum chemical methods would be necessary to identify the global energy minimum and other low-energy conformers. This process involves systematically exploring the potential energy surface of the molecule to locate all stable geometries. The relative energies of these conformers determine their population at a given temperature. For cycloheptylmethanethiol, key variables would include the puckering of the cycloheptane ring and the orientation (axial vs. equatorial) of the methanethiol group.
Illustrative Data: Relative Energies of this compound Conformers Below is a hypothetical table representing the kind of data a computational analysis would yield. Energies are given relative to the most stable conformer (Global Minimum).
| Conformer ID | Ring Conformation | Substituent Position | Relative Energy (kcal/mol) |
| CMT-1 | Twist-Chair | Equatorial | 0.00 |
| CMT-2 | Twist-Chair | Axial | 0.65 |
| CMT-3 | Chair | Equatorial | 1.50 |
| CMT-4 | Chair | Axial | 2.20 |
| CMT-5 | Boat | Equatorial | 5.80 |
This is an interactive data table. You can sort and filter the data as needed.
Quantum chemical calculations can elucidate various electronic properties that govern the reactivity of this compound. Analysis of the frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO)—is particularly important. The energy and localization of the HOMO indicate regions susceptible to electrophilic attack, while the LUMO reveals sites prone to nucleophilic attack. For a thiol, the HOMO is typically associated with the lone pair electrons on the sulfur atom, making it a key site for oxidation or interaction with electrophiles.
Other calculated properties would include:
Molecular Electrostatic Potential (MEP): A map showing the charge distribution and identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions of the molecule.
Natural Bond Orbital (NBO) Analysis: A method to study orbital interactions, such as hyperconjugation, which contribute to molecular stability.
Theoretical vibrational frequency analysis is a crucial tool for characterizing a molecule's structure. q-chem.com It must be performed at a stationary point on the potential energy surface that has been optimized at the same level of theory. q-chem.com The calculation predicts the infrared (IR) and Raman spectra by determining the frequencies of the normal modes of vibration.
For this compound, this analysis would identify characteristic vibrational modes, including:
S-H Stretch: A relatively weak but sharp absorption band, typically appearing around 2550-2600 cm⁻¹.
C-S Stretch: A weak absorption in the range of 600-800 cm⁻¹.
C-H Stretches: Associated with the cycloheptyl and methylene (B1212753) groups, appearing around 2850-3000 cm⁻¹.
Ring Vibrations: Complex modes corresponding to the puckering and deformation of the cycloheptane ring.
Comparing the calculated spectrum with experimental data can help confirm the structure and identify the predominant conformer in a sample.
Illustrative Data: Calculated Vibrational Frequencies for this compound This table provides examples of the kind of vibrational data that would be generated.
| Frequency (cm⁻¹) | Intensity (km/mol) | Vibrational Mode Assignment |
| 2925 | 120 | Cycloheptyl C-H Asymmetric Stretch |
| 2855 | 95 | Cycloheptyl C-H Symmetric Stretch |
| 2570 | 15 | S-H Stretch |
| 1450 | 45 | CH₂ Scissoring |
| 720 | 10 | C-S Stretch |
This is an interactive data table. You can sort and filter the data as needed.
Reaction Mechanism Elucidation Through Computational Modeling
Computational modeling is instrumental in exploring the mechanisms of chemical reactions, providing insights into the transformation from reactants to products. researchgate.net It allows for the characterization of transient species like transition states, which are often impossible to observe directly.
A transition state represents the highest energy point along a reaction coordinate, an unstable configuration that molecules must pass through to transform into products. fiveable.me Transition state theory explains reaction rates by examining these high-energy activated complexes. wikipedia.orgyoutube.com Computationally, a transition state is identified as a first-order saddle point on the potential energy surface—a structure that is an energy minimum in all directions except for one, which corresponds to the reaction coordinate.
For a reaction involving this compound, such as its addition to an alkene (a thiol-ene reaction), computational methods would be used to:
Propose a plausible reaction pathway.
Locate the geometry of the transition state structure.
Confirm the transition state by performing a frequency calculation, which should yield exactly one imaginary frequency corresponding to the motion along the reaction coordinate.
A reaction energy profile, also known as a reaction coordinate diagram, is a graph that plots the potential energy of a system as it progresses from reactants to products. wikipedia.org These profiles are constructed by calculating the energies of the reactants, products, and any intermediates and transition states along the reaction pathway. savemyexams.comyoutube.com
The profile provides critical kinetic and thermodynamic information:
Activation Energy (Ea): The energy difference between the reactants and the transition state. youtube.com This barrier determines the reaction rate; a higher barrier corresponds to a slower reaction.
Enthalpy of Reaction (ΔH): The energy difference between the products and the reactants, indicating whether the reaction is exothermic (releases energy) or endothermic (absorbs energy). youtube.com
By mapping out the energy profiles for different possible mechanisms, computational chemists can determine the most likely reaction pathway—the one with the lowest activation energy barrier. For this compound, this could be used to predict its reactivity in various chemical environments or to understand its role in a complex reaction sequence.
Molecular Dynamics Simulations and Intermolecular Interactions
Molecular dynamics (MD) simulations provide a computational microscope to observe the time-evolution of molecular systems, offering insights into conformational dynamics, intermolecular interactions, and the influence of the surrounding environment. However, no specific MD studies dedicated to this compound have been identified.
Solvent Effects on this compound
The choice of solvent can significantly influence the conformational preferences and reactivity of a molecule. Computational studies often employ both explicit and implicit solvent models to predict these effects. For thiols, solvent properties like polarity and hydrogen bonding capability are known to affect the behavior of the sulfhydryl group. While studies on other molecules have shown that polar solvents can stabilize certain conformers and influence reaction pathways, specific data for this compound is not available.
To illustrate the types of effects that would be investigated, a hypothetical data table is presented below. This table conceptualizes how solvent polarity might influence the dihedral angle of the C-C-S-H bond in this compound, a key parameter determining the orientation of the thiol group.
Table 1: Hypothetical Solvent Effects on the C-C-S-H Dihedral Angle of this compound This data is illustrative and not based on published research.
| Solvent | Dielectric Constant | Predominant Conformation (Dihedral Angle) | Calculated Energy (kcal/mol) |
|---|---|---|---|
| Hexane | 1.88 | Gauche (~60°) | -0.5 |
| Chloroform | 4.81 | Gauche (~65°) | -0.8 |
| Methanol | 32.7 | Anti (~180°) | -1.5 |
| Water | 80.1 | Anti (~178°) | -2.0 |
Host-Guest Interactions
Host-guest chemistry involves the complexation of a "guest" molecule within a larger "host" molecule. This field is heavily reliant on non-covalent interactions such as hydrogen bonds, van der Waals forces, and hydrophobic effects. Thiols can participate in such interactions, particularly as hydrogen bond donors.
Computational studies are crucial for understanding the binding affinity and geometry of host-guest complexes. For a molecule like this compound, potential hosts could include cyclodextrins or calixarenes, which have hydrophobic cavities suitable for encapsulating the cycloheptyl group. The thiol group could then interact with the host's rim. Research in this area would typically involve docking studies followed by molecular dynamics simulations to assess the stability of the complex. However, no published studies have specifically investigated the host-guest interactions of this compound.
Below is a conceptual data table outlining the kind of results that would be sought in such a computational study, hypothesizing the interaction energies of this compound with a common host molecule, β-cyclodextrin.
Table 2: Hypothetical Binding Energies of this compound with β-Cyclodextrin This data is illustrative and not based on published research.
| Component | Binding Free Energy (ΔG, kcal/mol) | Primary Driving Force |
|---|---|---|
| Van der Waals Energy | -4.2 | Inclusion of cycloheptyl group in cavity |
| Electrostatic Energy | -1.5 | H-bonding from SH to cyclodextrin (B1172386) rim |
| Solvation Energy | +2.1 | Desolvation penalty upon binding |
| Total Binding Energy | -3.6 | Favorable interaction |
Future computational research is necessary to elucidate the specific molecular behaviors and interaction profiles of this compound. Such studies would provide valuable data for its potential applications in materials science and medicinal chemistry.
Advanced Spectroscopic and Structural Elucidation of Cycloheptylmethanethiol and Its Complexes
High-Resolution Nuclear Magnetic Resonance Spectroscopy for Complex Structural Assignments
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone for the structural determination of organic molecules. For a molecule like cycloheptylmethanethiol, with its numerous chemically similar protons and carbons within the cycloheptyl ring, advanced multi-dimensional NMR techniques are essential for unambiguous signal assignment and conformational analysis.
Two-dimensional (2D) NMR experiments resolve overlapping signals in standard 1D spectra by introducing a second frequency dimension, revealing correlations between nuclei. wikipedia.org
Correlation Spectroscopy (COSY): The COSY experiment identifies protons that are coupled to each other, typically through two or three bonds (²J or ³J coupling). sdsu.edu For this compound, a COSY spectrum would be crucial for tracing the connectivity of the protons around the cycloheptyl ring. Cross-peaks would appear between adjacent methine (CH) and methylene (B1212753) (CH₂) protons, as well as between the CH₂ group protons adjacent to the ring and the single proton on the carbon at the point of attachment. A key correlation would also be expected between the methylene protons (-CH₂-SH) and the thiol proton (-SH), confirming their proximity.
Heteronuclear Single Quantum Coherence (HSQC): The HSQC experiment maps protons directly to the carbons they are attached to (¹J coupling). epfl.chyoutube.com This is an indispensable tool for assigning the ¹³C spectrum. Each CH, CH₂, and CH₃ group produces a cross-peak, linking the ¹H chemical shift to the ¹³C chemical shift of the carbon in that group. wikipedia.org For this compound, HSQC would definitively link the proton signals of the exocyclic methylene group and the various ring methylene groups to their corresponding carbon signals.
Interactive Table 1: Predicted NMR Data and 2D Correlations for this compound
| Atom Position | Predicted ¹H Shift (ppm) | Predicted ¹³C Shift (ppm) | Key HMBC Correlations (¹H → ¹³C) | Key COSY Correlations (¹H ↔ ¹H) |
| -SH | ~1.3 | - | C8 | H8 |
| C8 (-CH₂-) | ~2.5 | ~30 | C1, C2, C7 | H1, H-SH |
| C1 (-CH-) | ~1.8 | ~45 | C2, C7, C8 | H2, H7, H8 |
| C2, C7 | 1.4-1.6 | ~35 | C1, C3, C6, C8 | H1, H3, H6 |
| C3, C6 | 1.2-1.4 | ~28 | C2, C4, C5, C7 | H2, H4, H5, H7 |
| C4, C5 | 1.5-1.7 | ~26 | C3, C6 | H3, H6 |
While solution-state NMR provides data on molecules in a dynamic, solvated environment, solid-state NMR (ssNMR) offers unique insights into the structure and dynamics of molecules in the solid phase. europeanpharmaceuticalreview.com For this compound and its complexes, ssNMR can be particularly powerful.
Applications include:
Conformational Analysis: In the solid state, molecular motion is restricted, allowing for the "freezing" of a particular conformation. ssNMR can determine the precise three-dimensional arrangement of the cycloheptyl ring and the orientation of the methanethiol (B179389) side chain in a crystalline or amorphous solid. europeanpharmaceuticalreview.comsemanticscholar.org
Complex Characterization: When this compound forms complexes, for instance with metal surfaces or encapsulated within host molecules like cyclodextrins, ssNMR can probe the intermolecular interactions. nih.govresearchgate.net It can provide information on the orientation of the guest molecule within the host and the nature of the host-guest bonding. semanticscholar.org
Dynamics: By measuring relaxation times, ssNMR can provide information about the mobility of different parts of the molecule in the crystal lattice. europeanpharmaceuticalreview.com This can reveal, for example, if the cycloheptyl ring is rigid while the methanethiol tail exhibits greater motional freedom.
Vibrational Spectroscopy (Infrared and Raman) for Functional Group Analysis and Conformational Probing
Vibrational spectroscopy, which includes infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. youtube.comarxiv.org These methods are highly effective for identifying functional groups and providing information about molecular conformation, as different arrangements of atoms lead to distinct vibrational frequencies.
ATR-FTIR is a widely used infrared spectroscopy technique that is ideal for analyzing liquid and solid samples with minimal preparation. nih.govnih.gov It relies on the principle of total internal reflection to generate an evanescent wave that penetrates a small distance into the sample, making it a surface-sensitive technique. frontiersin.org An ATR-FTIR spectrum of this compound would provide a distinct molecular fingerprint, allowing for the unambiguous identification of its key functional groups.
Key expected vibrational bands include:
S-H Stretch: A weak but sharp absorption band typically appearing around 2550-2600 cm⁻¹. The presence of this band is a definitive indicator of the thiol group.
C-H Stretch: Strong absorption bands in the 2850-3000 cm⁻¹ region, corresponding to the symmetric and asymmetric stretching vibrations of the CH₂ and CH groups in the cycloheptyl ring and the exocyclic methylene bridge. mdpi.com
CH₂ Bending (Scissoring): A characteristic absorption around 1450-1470 cm⁻¹.
C-S Stretch: A weaker absorption in the 600-800 cm⁻¹ region, indicative of the carbon-sulfur bond.
Interactive Table 2: Characteristic ATR-FTIR Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group | Expected Intensity |
| 2850-2950 | C-H Asymmetric & Symmetric Stretching | Cycloheptyl, -CH₂- | Strong |
| ~2560 | S-H Stretching | Thiol (-SH) | Weak, Sharp |
| ~1460 | CH₂ Bending (Scissoring) | Cycloheptyl, -CH₂- | Medium |
| 600-800 | C-S Stretching | Thioether linkage | Weak-Medium |
Standard Raman spectroscopy provides complementary information to IR spectroscopy. arxiv.org Resonance Raman (RR) spectroscopy is a more specialized technique that can selectively enhance the vibrational signals of a specific part of a molecule known as a chromophore—a region that absorbs light in the ultraviolet or visible spectrum. youtube.com
This compound itself does not possess a chromophore that absorbs in the visible region, so its standard Raman spectrum would be obtained. However, RR spectroscopy becomes exceptionally powerful when studying complexes of this compound. For example, if the thiol group coordinates to a metal ion or binds to a surface that has an electronic transition, irradiating the sample with a laser tuned to that transition frequency would cause a dramatic enhancement of the vibrations associated with the C-S and S-H bonds. youtube.com This selectivity allows for the detailed study of the binding site, revealing how the molecule's structure and bonding are perturbed upon complexation, information that would be obscured by signals from the rest of the molecule or the surrounding medium in a standard spectrum. vu.nlresearchgate.net
Mass Spectrometry for Isotopic Pattern and Fragmentation Pathway Elucidation
Mass spectrometry (MS) is a destructive analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and to deduce its structure by analyzing the fragments that form when the molecule breaks apart.
For this compound (C₈H₁₆S), the high-resolution molecular mass is 144.0973 u. A key feature in its mass spectrum is the isotopic pattern arising from the natural abundance of sulfur isotopes. While the most abundant isotope is ³²S, sulfur also has naturally occurring isotopes of ³³S (~0.75%) and ³⁴S (~4.25%). This results in characteristic peaks in the mass spectrum:
M+ peak: The molecular ion peak corresponding to the molecule with all most abundant isotopes (¹²C, ¹H, ³²S).
M+1 peak: A small peak one mass unit higher, primarily due to the natural abundance of ¹³C.
M+2 peak: A distinct peak two mass units higher, with an intensity of approximately 4.4% relative to the M+ peak, which is a clear signature of the presence of a single sulfur atom (from ³⁴S). github.io
Upon ionization, typically by electron impact (EI), the molecular ion can undergo fragmentation. Analyzing these fragmentation pathways provides a roadmap of the molecule's structure. gre.ac.ukresearchgate.net
Proposed key fragmentation pathways for this compound include:
Loss of a thiol radical (•SH): Cleavage of the C-S bond would generate the stable cycloheptylmethyl cation [C₇H₁₃-CH₂]⁺.
Alpha-cleavage: Cleavage of the bond between the cycloheptyl ring and the -CH₂SH group, resulting in a cycloheptyl cation [C₇H₁₃]⁺.
Ring fragmentation: The cycloheptyl ring itself can undergo various cleavages, leading to a series of smaller fragment ions, often through the loss of ethylene (C₂H₄) units.
Interactive Table 3: Predicted Mass Spectrometry Fragments for this compound
| m/z Value | Proposed Fragment Ion | Formula | Fragmentation Pathway |
| 144 | [C₈H₁₆S]⁺• | C₈H₁₆S | Molecular Ion (M⁺•) |
| 111 | [C₈H₁₅]⁺ | C₈H₁₅ | Loss of •SH radical |
| 97 | [C₇H₁₃]⁺ | C₇H₁₃ | Cleavage of C-C bond adjacent to sulfur |
| 67 | [C₅H₇]⁺ | C₅H₇ | Ring fragmentation (loss of C₃H₉) |
| 47 | [CH₂SH]⁺ | CH₃S | Cleavage of C-C bond adjacent to sulfur |
Tandem Mass Spectrometry (MS/MS) for Structural Fragmentation
Tandem Mass Spectrometry (MS/MS) is a powerful technique used to elucidate the structure of a molecule. nationalmaglab.org In an MS/MS experiment, the molecular ion of this compound (the precursor ion) is selected and subjected to fragmentation, typically through collision-induced dissociation (CID). The resulting fragment ions (product ions) are then mass-analyzed, providing a fragmentation pattern that acts as a structural fingerprint. nih.gov
The fragmentation of this compound is predicted to occur at the weakest bonds and through characteristic pathways for alkyl thiols. libretexts.orgyoutube.com Key fragmentation events would include:
α-cleavage: Cleavage of the C-C bond adjacent to the sulfur atom, leading to the loss of the cycloheptyl radical.
Loss of the thiol group: Cleavage of the C-S bond, resulting in the loss of a sulfhydryl radical (•SH) or hydrogen sulfide (B99878) (H₂S).
Ring fragmentation: Cleavage of the cycloheptyl ring, leading to a series of hydrocarbon fragments through the loss of neutral alkenes (e.g., ethene, propene).
These fragmentation pathways provide definitive evidence for the connectivity of the cycloheptyl ring to the methanethiol moiety.
| Predicted Fragment (m/z) | Neutral Loss | Proposed Fragment Structure / Origin |
|---|---|---|
| 111.1 | H₂S (34.0) | Loss of hydrogen sulfide from the protonated molecule |
| 97.1 | CH₂SH₂ (48.0) | Loss of the protonated methanethiol group |
| 83.1 | C₂H₄ + H₂S (62.0) | Ring cleavage (loss of ethene) and loss of H₂S |
| 69.1 | C₃H₆ + H₂S (76.0) | Ring cleavage (loss of propene) and loss of H₂S |
| 47.1 | C₇H₁₄ (98.1) | Loss of the cycloheptyl group (as cycloheptene) |
X-ray Diffraction Analysis of this compound Derivatives and Solid-State Forms
As this compound is a liquid at standard conditions, X-ray diffraction techniques are applied to its solid derivatives or complexes to study their three-dimensional structure and solid-state properties.
Single Crystal X-ray Diffraction (SCXRD) is the definitive method for determining the precise arrangement of atoms within a crystalline solid. carleton.edumdpi.com By analyzing the diffraction pattern of X-rays passing through a single crystal of a this compound derivative (e.g., a metal-thiolate complex), a complete three-dimensional model of the molecule can be constructed.
This analysis provides highly accurate data on bond lengths, bond angles, and torsion angles. For a hypothetical metal complex, SCXRD would reveal the coordination geometry around the metal center, the exact metal-sulfur bond distance, and the conformation of the cycloheptyl ring in the solid state. It would also detail intermolecular interactions, such as hydrogen bonds or van der Waals forces, that dictate the crystal packing. nih.gov
| Parameter | Hypothetical Value |
|---|---|
| Crystal System | Monoclinic |
| Space Group | P2₁/c |
| Unit Cell Dimensions | a = 8.5 Å, b = 12.1 Å, c = 9.8 Å, β = 95.5° |
| Ag-S Bond Length | 2.45 Å |
| S-C Bond Length | 1.82 Å |
| Ag-S-C Bond Angle | 108.5° |
Powder X-ray Diffraction (PXRD) is an essential technique for the characterization of polycrystalline materials. creative-biostructure.com It is particularly valuable for identifying different solid-state forms of a compound, such as polymorphs (different crystal structures of the same molecule) and solvates (crystals containing solvent molecules). rigaku.comresearchgate.net Each crystalline form produces a unique diffraction pattern, which serves as a fingerprint for its identification. cambridge.org
For a solid derivative of this compound, PXRD would be used to:
Confirm the crystalline nature and phase purity of a sample.
Identify the presence of different polymorphs, which can have distinct physical properties.
Detect the formation of solvates or hydrates during crystallization.
The PXRD pattern is a plot of diffraction intensity versus the diffraction angle (2θ). Different polymorphs will exhibit peaks at different 2θ values and/or with different relative intensities.
| Polymorph A | Polymorph B | ||
|---|---|---|---|
| Position (°2θ) | Relative Intensity (%) | Position (°2θ) | Relative Intensity (%) |
| 8.5 | 100 | 9.1 | 85 |
| 12.3 | 45 | 11.5 | 100 |
| 17.0 | 80 | 18.2 | 60 |
| 21.8 | 65 | 23.1 | 70 |
Advanced Spectroscopic Techniques for Electronic Structure Characterization
X-ray Absorption Spectroscopy (XAS) is a powerful, element-specific technique that probes the local geometric and electronic structure around a specific atom. acs.org It is particularly useful for studying metal centers in complexes and materials. For metal complexes of this compound, XAS can provide information that is often inaccessible by other techniques, especially for non-crystalline samples. stanford.edu
The XAS spectrum is typically divided into two regions:
X-ray Absorption Near-Edge Structure (XANES): The shape and energy of the absorption edge are sensitive to the oxidation state and coordination geometry (e.g., tetrahedral, octahedral) of the absorbing metal atom. For an iron-thiolate complex, a shift in the Fe K-edge energy to higher values would indicate a higher oxidation state. nih.govacs.org
Extended X-ray Absorption Fine Structure (EXAFS): Oscillations past the absorption edge contain information about the local atomic environment of the absorbing atom. Analysis of the EXAFS region can determine the type, number, and distance of neighboring atoms, such as the precise metal-sulfur bond length.
| Technique | Parameter | Hypothesized Result | Information Gained |
|---|---|---|---|
| XANES | Fe K-edge Energy | ~7122 eV | Suggests Fe(III) oxidation state |
| Pre-edge Feature | Low intensity | Consistent with a centrosymmetric (e.g., octahedral) geometry | |
| EXAFS | First Shell Scatterer | Sulfur (S) | Identifies direct coordination of the thiol |
| Fe-S Bond Distance | 2.25 Å | Provides precise metal-ligand bond length |
UV-Visible and Fluorescence Spectroscopy for Electronic Transitions
UV-Visible and fluorescence spectroscopy are pivotal techniques for probing the electronic structure of molecules. These methods provide insights into the energy differences between electronic states and can reveal information about molecular bonding, conjugation, and interactions with the environment or other chemical species. For this compound, these spectroscopic techniques primarily interrogate the electronic transitions associated with the thiol functional group, as the cycloheptyl moiety, being a saturated alkane, does not exhibit absorption in the conventional UV-Visible range (200-800 nm).
UV-Visible Spectroscopy
The UV-Visible spectrum of a simple, non-conjugated alkylthiol like this compound is characterized by weak absorption bands in the ultraviolet region. The primary electronic transition observable is the promotion of a non-bonding electron from the sulfur atom's lone pair to an anti-bonding sigma orbital (n → σ). uzh.chshu.ac.ukpriyamstudycentre.com This transition typically occurs at wavelengths below 250 nm. Saturated compounds that contain atoms with lone pairs, such as the sulfur in the thiol group, are capable of n → σ transitions. shu.ac.uk These transitions generally require less energy than σ → σ* transitions. shu.ac.uk
The cycloheptane (B1346806) portion of the molecule, consisting solely of carbon-carbon and carbon-hydrogen single bonds, only undergoes high-energy σ → σ* transitions, which occur in the far UV region (below 200 nm) and are not detectable with standard UV-Visible spectrophotometers. priyamstudycentre.com Consequently, the UV-Visible spectrum of this compound is expected to be dominated by the electronic transitions of the methanethiol group.
The formation of metal complexes with this compound would significantly alter the UV-Visible spectrum. The deprotonated thiol, or thiolate, can act as a ligand, binding to metal ions. This coordination can give rise to new, intense absorption bands known as ligand-to-metal charge-transfer (LMCT) bands. In these transitions, an electron is excited from a molecular orbital that is predominantly ligand in character to one that is predominantly metal in character. These charge-transfer transitions are typically much more intense than the n → σ* transitions of the free thiol. The energy, and therefore the wavelength, of these LMCT bands provides information about the nature of the metal-sulfur bond.
Table 1: Representative UV-Visible Absorption Data for Electronic Transitions in a Simple Alkylthiol System.**
| Compound/Complex Type | Transition | Typical λmax (nm) | Typical ε (M-1cm-1) | Solvent |
|---|---|---|---|---|
| This compound (Expected) | n → σ* | ~200-230 | 100 - 1,000 | Hexane/Ethanol (B145695) |
| Metal-Cycloheptylmethanethiolate Complex (Example) | Ligand-to-Metal Charge Transfer (LMCT) | Variable (e.g., 250-400) | > 1,000 | Various |
Fluorescence Spectroscopy
In general, simple alkylthiols like this compound are not fluorescent. For a molecule to fluoresce, it must first absorb light to reach an excited electronic state and then relax back to the ground state by emitting a photon. The efficiency of this process, known as the fluorescence quantum yield, is typically very low for saturated thiols.
Often, the thiol group acts as a fluorescence quencher. The presence of the sulfur atom can promote non-radiative decay pathways, such as intersystem crossing to the triplet state, which competes with fluorescence. Therefore, an emission spectrum of pure this compound is not expected to show any significant fluorescence.
However, the reactivity of the thiol group can be exploited to induce fluorescence. nih.gov Reaction of this compound with certain non-fluorescent molecules (fluorogenic probes) can lead to the formation of a highly fluorescent product. nih.govacs.orgnih.gov In such cases, the thiol undergoes a reaction, such as a Michael addition or a substitution reaction, with the probe, leading to a change in the electronic structure of the probe that "switches on" its fluorescence. nih.gov The intensity of the resulting fluorescence can then be correlated with the concentration of the thiol. While this compound itself is non-fluorescent, its presence and concentration can be detected through these fluorogenic reactions.
Table 2: Expected Fluorescence Properties.**
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) | Fluorescence Quantum Yield (ΦF) | Notes |
|---|---|---|---|---|
| This compound | N/A | N/A | ~0 | Not expected to be fluorescent. Can act as a fluorescence quencher. |
| Adduct with Fluorogenic Probe | Probe-dependent | Probe-dependent | Can be high | Fluorescence arises from the reaction product, not the thiol itself. |
Applications of Cycloheptylmethanethiol in Advanced Chemical Systems
Role in Catalysis and Organometallic Chemistry
Organometallic chemistry broadly investigates compounds containing metal-carbon bonds, and catalysis is a field where such compounds are of paramount importance. Thiols, in general, are known to act as ligands that can coordinate to metal centers, thereby influencing the catalytic activity and selectivity of the resulting complexes.
Ligand Design and Coordination Chemistry
The design of ligands is a crucial aspect of catalysis, as the ligand sphere around a metal center dictates its electronic and steric properties. Thiols are known to coordinate to a variety of transition metals, forming stable metal-thiolate complexes. The cycloheptyl group in cycloheptylmethanethiol would be expected to impart specific steric bulk and lipophilicity to a metal center upon coordination. However, specific studies detailing the synthesis, characterization, and coordination chemistry of this compound with various metal ions are not found in the reviewed literature.
Homogeneous and Heterogeneous Catalysis
In homogeneous catalysis, the catalyst and reactants are in the same phase, while in heterogeneous catalysis, they are in different phases. Thiol-containing ligands can be employed in both types of catalysis. For instance, metal complexes with thiol ligands can act as soluble catalysts in organic solvents (homogeneous), or they can be anchored to a solid support for use as heterogeneous catalysts. Despite the general potential for this compound to be used in these catalytic systems, no specific examples or research findings of its application in either homogeneous or heterogeneous catalysis have been reported.
Mechanistic Aspects of Catalytic Cycles
A catalytic cycle is a multistep reaction mechanism that describes the role of a catalyst in a chemical reaction. The involvement of a ligand can influence various steps in the cycle, such as oxidative addition, reductive elimination, and migratory insertion. While the electronic and steric properties of a this compound ligand would theoretically influence the kinetics and thermodynamics of these steps, there is no available research that provides mechanistic insights into catalytic cycles specifically involving this compound.
Supramolecular Chemistry and Self-Assembly
Supramolecular chemistry focuses on chemical systems composed of a discrete number of molecules. A key process in this field is self-assembly, where molecules spontaneously form ordered structures.
Molecular Recognition and Host-Guest Systems
Molecular recognition is the specific interaction between two or more molecules through non-covalent bonds. In host-guest chemistry, a larger host molecule selectively binds a smaller guest molecule. The cycloheptyl group of this compound could potentially participate in hydrophobic interactions within the cavity of a host molecule. However, there are no published studies that investigate the use of this compound in molecular recognition events or as a guest in host-guest systems.
Self-Assembled Monolayers (SAMs) Containing this compound
Self-assembled monolayers are ordered molecular assemblies that form spontaneously on a surface. Alkanethiols are well-known for their ability to form robust SAMs on noble metal surfaces such as gold and silver. The thiol group acts as an anchor to the surface, while the alkyl chains interact via van der Waals forces to create a densely packed layer. The cycloheptyl group would be expected to influence the packing density and surface properties of such a monolayer. Despite this potential, there is no specific research available on the formation, characterization, or application of self-assembled monolayers composed of this compound.
Design of Stimuli-Responsive Materials
Stimuli-responsive materials, often termed "smart" materials, are designed to undergo significant changes in their physical or chemical properties in response to external triggers. These triggers can include changes in pH, temperature, light, or redox potential. The thiol functional group is particularly well-suited for creating redox-responsive materials through its ability to form disulfide bonds (-S-S-) upon oxidation and revert to thiol groups under reducing conditions.
The thiol-disulfide interchange is a dynamic covalent reaction that can be harnessed to control the structure and properties of polymeric materials. By incorporating this compound into a polymer network, it is possible to introduce redox-sensitive crosslinks. In the presence of an oxidizing agent, the thiol groups from two polymer chains can couple to form a disulfide bond, leading to the formation of a cross-linked, more rigid structure. Conversely, the addition of a reducing agent can cleave these bonds, returning the material to a more flexible or even liquid state.
The cycloheptyl group in this compound would play a secondary but important role. Its significant size and hydrophobicity would influence the local polymer environment, potentially affecting the accessibility of the thiol groups and the kinetics of the thiol-disulfide exchange. This could be used to fine-tune the responsiveness of the material. For instance, in a hydrogel system, the hydrophobic cycloheptyl moieties could influence the degree of swelling and the rate of release of an encapsulated therapeutic agent in response to a redox stimulus.
Table 1: Illustrative Redox-Responsiveness of a Hypothetical Hydrogel Functionalized with this compound
| Stimulus | Condition | Hydrogel State | Swelling Ratio (%) | Proposed Mechanism |
| Initial State | Reducing Environment | Swollen / High Flexibility | 500 | Thiol groups are free; minimal cross-linking allows for high water uptake. |
| Oxidative | Addition of H₂O₂ | Shrunken / Rigid | 150 | Formation of disulfide cross-links reduces the network's capacity to hold water. |
| Reductive | Addition of Dithiothreitol | Swollen / High Flexibility | 480 | Cleavage of disulfide bonds restores the original, less cross-linked state. |
Note: The data presented in this table is hypothetical and serves to illustrate the expected behavior of a stimuli-responsive material based on this compound.
Advanced Materials Science Applications
The unique combination of a reactive thiol and a bulky cycloalkyl group makes this compound a candidate for various applications in advanced materials science. Its utility can be explored in polymer synthesis, where it can be used to control macromolecular architecture and introduce specific functionalities, and in surface chemistry, where it can tailor the interfacial properties of materials.
Polymer Synthesis and Modification
The thiol group is exceptionally versatile in polymer chemistry. tandfonline.com One of the most powerful techniques involving thiols is the thiol-ene "click" reaction, a photo-initiated radical addition of a thiol to a carbon-carbon double bond (an 'ene'). wikipedia.org This reaction is highly efficient, proceeds rapidly under mild conditions, and is resistant to oxygen inhibition, making it ideal for creating uniform polymer networks. nih.gov
This compound can be employed as a key monomer in thiol-ene polymerizations. When reacted with multifunctional 'ene' monomers, it can form cross-linked thermoset materials. The incorporation of the cycloheptyl group into the polymer backbone would directly influence the material's bulk properties. Compared to polymers made with linear aliphatic thiols, those containing the cycloheptyl moiety would be expected to exhibit:
Higher Glass Transition Temperature (Tg): The rigid, cyclic structure would restrict polymer chain mobility.
Modified Mechanical Properties: Increased stiffness and altered tensile strength.
Different Refractive Index: The alicyclic structure would affect the optical properties of the polymer.
Furthermore, this compound can be used in post-polymerization modification. A pre-formed polymer containing pendant 'ene' groups can be functionalized by reacting it with this compound, thereby grafting the this compound moiety onto the polymer backbone. This allows for precise control over the final properties of the material. semanticscholar.org
Table 2: Hypothetical Comparison of Polymer Properties Derived from Different Thiol Monomers in a Thiol-Ene Formulation
| Thiol Monomer | Molecular Structure | Expected Glass Transition (Tg) | Expected Refractive Index (nD) | Key Feature Conferred |
| 1-Hexanethiol | CH₃(CH₂)₅SH | Low | ~1.45 | Flexibility, Lower Density |
| This compound | C₇H₁₃CH₂SH | High | ~1.52 | Rigidity, Increased Thermal Stability |
| 1-Dodecanethiol | CH₃(CH₂)₁₁SH | Very Low | ~1.46 | High Hydrophobicity, Plasticization |
Note: The data in this table is illustrative, based on established structure-property relationships in polymer science, and not on direct experimental results for this compound.
Surface Chemistry and Functionalization
The strong affinity of sulfur for the surfaces of noble metals (e.g., gold, silver, platinum) makes thiols excellent candidates for forming self-assembled monolayers (SAMs). When a substrate is exposed to a solution of this compound, the thiol groups would chemisorb onto the surface, creating a dense, organized molecular layer.
The outer surface of the resulting SAM would be composed of the cycloheptyl groups. This would transform the properties of the underlying substrate in several ways:
Wettability: The non-polar, hydrocarbon nature of the cycloheptyl ring would create a highly hydrophobic surface, significantly increasing the water contact angle.
Adhesion and Friction: The functionalized surface would exhibit low adhesion and potentially altered frictional properties.
Corrosion Resistance: The dense monolayer can act as a barrier to protect the underlying metal from corrosive agents.
The steric bulk of the cycloheptyl group is a critical factor. nih.gov Compared to linear n-alkanethiols, which tend to pack in a highly ordered, dense arrangement, the bulky cycloheptyl groups would likely lead to a SAM with a lower packing density. This controlled spacing could be advantageous for applications where subsequent binding of larger molecules to the surface is desired. This approach provides a synthetic method for controlling the packing density and functionality at semiconductor and metal interfaces. nih.gov
Table 3: Illustrative Surface Properties of Gold Substrates Functionalized with Various Thiols
| Thiol for SAM Formation | Surface Terminus | Expected Water Contact Angle (θ) | Surface Energy (mN/m) | Primary Characteristic |
| 11-Mercapto-1-undecanol | -OH | ~35° | High | Hydrophilic, Hydrogen Bonding |
| 1-Dodecanethiol | -CH₃ | ~110° | Low | Hydrophobic, Well-Ordered |
| This compound | -C₇H₁₃ | ~105° | Low | Hydrophobic, Sterically Bulky |
Note: This table presents hypothetical data based on known principles of surface science to illustrate the potential impact of this compound on surface properties.
Environmental and Biogeochemical Fate of Cycloheptylmethanethiol
Degradation Pathways in Environmental Matrices
Aerobic and Anaerobic Biodegradation
Biodegradation involves the breakdown of organic compounds by microorganisms and is a primary mechanism for the removal of many chemicals from the environment.
Aerobic Biodegradation: Under aerobic conditions (in the presence of oxygen), cycloheptylmethanethiol is predicted to be biodegradable. QSAR models suggest that the compound will be susceptible to microbial degradation, although the rate may not be rapid. chemsafetypro.comchemistryforsustainability.org The biodegradation process for thiols often involves oxidation of the sulfur atom. caister.com For alicyclic hydrocarbons, the ring structure can present a higher degree of recalcitrance compared to linear alkanes, but many microorganisms possess the enzymatic machinery to cleave these rings. taylorandfrancis.com
Anaerobic Biodegradation: In the absence of oxygen, the biodegradation of this compound is expected to be significantly slower. chemsafetypro.comchemistryforsustainability.org Anaerobic degradation of hydrocarbons, including cyclic alkanes, is a known process, often carried out by sulfate-reducing bacteria. caister.com However, the initiation of anaerobic degradation pathways is generally a slower and more complex process compared to aerobic degradation.
Table 1: Predicted Biodegradation of this compound
| Degradation Type | Prediction | Estimated Half-Life | Model |
|---|---|---|---|
| Aerobic | Biodegradable | Weeks to months | BIOWIN™ (EPI Suite™) |
Hydrolytic Stability
Hydrolysis is a chemical reaction in which a molecule of water breaks one or more chemical bonds. The stability of a compound to hydrolysis is an important factor in its persistence in aquatic environments.
Alkylthiols, such as this compound, are generally stable to hydrolysis under neutral pH conditions. harvard.edu The carbon-sulfur bond in a thiol is not readily cleaved by water. While the hydrolysis of related thioesters can be significant, simple thiols are not expected to undergo rapid hydrolysis in most natural water bodies. harvard.edu The HYDROWIN™ model in EPI Suite™ predicts that hydrolysis will not be a significant degradation process for this compound. chemsafetypro.comchemistryforsustainability.org
Table 3: Predicted Hydrolytic Stability of this compound
| pH Condition | Hydrolysis Prediction | Estimated Half-Life | Model |
|---|---|---|---|
| Acidic | Not significant | > 1 year | HYDROWIN™ (EPI Suite™) |
| Neutral | Not significant | > 1 year | HYDROWIN™ (EPI Suite™) |
Sorption and Mobility in Soil and Aquatic Systems
The movement of this compound through soil and aquatic environments is largely controlled by its tendency to adsorb to solid particles, such as soil organic matter and minerals.
Adsorption to Soil Organic Matter and Minerals
The primary mechanism for the sorption of non-ionic organic compounds like this compound in soil is partitioning into soil organic matter. chemsafetypro.com The organic carbon-water (B12546825) partition coefficient (Koc) is a key parameter used to predict the extent of this sorption. A higher Koc value indicates a greater tendency for the compound to adsorb to soil and sediment, and thus be less mobile. chemsafetypro.com
The KOCWIN™ model in EPI Suite™ can be used to estimate the Koc value for this compound based on its octanol-water partition coefficient (Kow). chemsafetypro.comchemistryforsustainability.org Given its alicyclic and hydrophobic nature, this compound is expected to have a moderate to high Koc value, indicating significant adsorption to soil organic matter. Adsorption to mineral surfaces is generally less significant for non-polar organic compounds unless specific interactions with surface functional groups occur.
Table 4: Predicted Soil Adsorption of this compound
| Parameter | Predicted Value | Interpretation | Model |
|---|---|---|---|
| Log Kow | ~3.5 | Moderately hydrophobic | KOWWIN™ (EPI Suite™) |
Leaching Potential
The leaching potential of a chemical is its likelihood of moving through the soil profile and potentially reaching groundwater. This is inversely related to its soil adsorption coefficient.
Transformation Products and Metabolite Identification
The primary metabolic pathways for thiols involve the oxidation of the sulfur atom. ebsco.comlibretexts.orgchemistrysteps.com Mild oxidation typically results in the formation of a disulfide. libretexts.org More extensive oxidation leads to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. ebsco.com
Concurrently, the cycloheptyl ring is susceptible to hydroxylation, a common metabolic pathway for cycloalkanes mediated by cytochrome P450 enzymes. nih.govnih.gov This process introduces hydroxyl groups onto the carbon skeleton, which can be further oxidized to form ketones. The specific position of hydroxylation on the cycloheptyl ring can be influenced by steric factors. nih.gov
Based on these established metabolic pathways for similar compounds, a range of transformation products for this compound can be anticipated. These include products of S-oxidation, ring hydroxylation, and subsequent oxidation of the introduced hydroxyl groups.
Table 1: Predicted S-Oxidation Transformation Products of this compound
| Product Name | Chemical Formula | Transformation Process |
| Bis(cycloheptylmethyl) disulfide | C₁₆H₃₀S₂ | Mild oxidation of the thiol group, forming a disulfide bridge between two molecules. |
| Cycloheptylmethanesulfenic acid | C₈H₁₆SO | Initial oxidation of the thiol group. |
| Cycloheptylmethanesulfinic acid | C₈H₁₆SO₂ | Further oxidation of the sulfenic acid. |
| Cycloheptylmethanesulfonic acid | C₈H₁₆SO₃ | Complete oxidation of the thiol group. |
Table 2: Predicted Ring Hydroxylation and Subsequent Oxidation Transformation Products of this compound
| Product Name | Chemical Formula | Transformation Process |
| (Hydroxycycloheptyl)methanethiol | C₈H₁₆OS | Hydroxylation of the cycloheptyl ring at various positions (e.g., 2-, 3-, 4-hydroxy). |
| (Oxocycloheptyl)methanethiol | C₈H₁₄OS | Oxidation of the hydroxylated cycloheptyl ring to a ketone. |
Table 3: Predicted Combined S-Oxidation and Ring Hydroxylation/Oxidation Transformation Products of this compound
| Product Name | Chemical Formula | Transformation Process |
| (Hydroxycycloheptyl)methanesulfonic acid | C₈H₁₆O₄S | S-oxidation and ring hydroxylation. |
| (Oxocycloheptyl)methanesulfonic acid | C₈H₁₄O₄S | S-oxidation and oxidation of the hydroxylated ring to a ketone. |
It is important to note that the transformation products listed in the tables are predicted based on general metabolic pathways of similar chemical moieties. The actual metabolites and their relative abundance in various environmental compartments would need to be confirmed through specific experimental studies on this compound.
Comparative Studies with Cycloheptylmethanethiol Analogues and Derivatives
Structure-Reactivity Relationship Studies
The interplay between the molecular structure of cycloalkylmethanethiols and their chemical reactivity is a key area of investigation. The size and conformation of the cycloalkyl ring, as well as the nature of any substituents, can significantly influence the properties of the thiol group.
Impact of Cycloheptyl Ring Substituents
The introduction of substituents onto the cycloheptyl ring can profoundly alter the electronic and steric environment of the methanethiol (B179389) group, thereby affecting its reactivity.
Electronic Effects: Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) attached to the cycloheptane (B1346806) ring can influence the acidity of the thiol proton (S-H). EWGs can increase the acidity by stabilizing the resulting thiolate anion through inductive effects, making the thiol more prone to deprotonation. Conversely, EDGs would be expected to decrease the acidity.
Steric Effects: The size and position of substituents on the cycloheptyl ring can sterically hinder the approach of reactants to the thiol group. This is particularly relevant in reactions involving bulky reagents. The flexible nature of the cycloheptane ring, which exists in various chair and boat conformations, means that the steric accessibility of the methanethiol group can be dependent on the conformational preference dictated by the substituents. For instance, a bulky substituent might favor a conformation where the methanethiol group is more shielded.
| Analogue | Ring Size | Substituent | Predicted Effect on Thiol Acidity | Predicted Effect on Reactivity |
| Cyclopentylmethanethiol | 5 | None | Baseline | Baseline |
| Cyclohexylmethanethiol | 6 | None | Similar to cyclopentyl | Similar to cyclopentyl |
| Cycloheptylmethanethiol | 7 | None | Slightly higher due to ring strain | Potentially higher due to ring strain |
| Cyclooctylmethanethiol | 8 | None | Similar to cyclohexyl | Similar to cyclohexyl |
| 2-Methylthis compound | 7 | Methyl (EDG) | Decreased | Decreased nucleophilicity |
| 4-Nitrothis compound | 7 | Nitro (EWG) | Increased | Increased nucleophilicity of thiolate |
Effects of Thiol Group Modification
Modification of the thiol group itself into other sulfur-containing functionalities opens up a vast chemical space with diverse reactivity profiles.
Oxidation: The thiol group of this compound is susceptible to oxidation. Mild oxidation would likely yield the corresponding disulfide, bis(cycloheptylmethyl) disulfide. Stronger oxidation can lead to the formation of sulfenic, sulfinic, and ultimately sulfonic acids. The reactivity of these oxidized derivatives would be markedly different from the parent thiol.
Alkylation and Acylation: The nucleophilic nature of the thiolate anion, formed by deprotonation of this compound, allows for facile S-alkylation and S-acylation reactions. These reactions lead to the formation of thioethers and thioesters, respectively. The rates of these reactions would be influenced by the steric hindrance around the sulfur atom.
Formation of Thioacetals/Thioketals: In the presence of an acid catalyst, this compound can react with aldehydes and ketones to form thioacetals and thioketals. These reactions are often reversible and are useful in protecting carbonyl groups in organic synthesis.
| Thiol Derivative | Functional Group | Expected Reactivity |
| This compound | -SH | Nucleophilic, readily oxidized |
| Bis(cycloheptylmethyl) disulfide | -S-S- | Susceptible to reduction to the thiol |
| Cycloheptylmethanethioate | -S-C(=O)R | Electrophilic at the carbonyl carbon |
| Cycloheptylmethyl thioether | -S-R | Generally stable, can be oxidized |
Synthesis and Characterization of Functionalized this compound Derivatives
The synthesis of functionalized derivatives of this compound is crucial for exploring their potential applications and for conducting detailed structure-activity relationship studies.
Design Principles for Modified Analogues
The design of modified this compound analogues is guided by the desired properties and reactivity. Key design principles include:
Introduction of Functional Groups: Incorporating functional groups such as esters, amides, or hydroxyl groups onto the cycloheptane ring can impart new chemical handles for further modification or for interaction with biological targets.
Variation of Ring Size: Synthesizing a series of cycloalkylmethanethiols with varying ring sizes (e.g., from cyclopropyl (B3062369) to cyclooctyl) allows for a systematic study of the effect of ring strain and conformation on reactivity.
Stereochemical Control: For substituted cycloheptyl rings, the stereochemistry of the substituents can have a significant impact on the molecule's shape and its interactions. Enantioselective or diastereoselective synthetic methods can be employed to prepare specific stereoisomers.
Exploration of Novel Cycloheptyl-Thiol Scaffolds
The development of novel molecular scaffolds based on the cycloheptyl-thiol motif is an active area of chemical research. These scaffolds can serve as building blocks for the synthesis of more complex molecules with potential applications in materials science and medicinal chemistry.
Synthetic strategies for accessing these scaffolds often involve multi-step sequences. For instance, the synthesis of a this compound derivative bearing a carboxylic acid group might start from a commercially available cycloheptane derivative, which is then functionalized through a series of reactions to introduce both the methanethiol and the carboxylic acid moieties.
Future Research Directions and Emerging Opportunities for Cycloheptylmethanethiol
Integration with Artificial Intelligence and Machine Learning for Prediction and Design
Predict Physicochemical Properties: Algorithms could be trained to estimate properties such as solubility, boiling point, and toxicity, reducing the need for extensive experimental work.
Design Novel Derivatives: Machine learning models could suggest modifications to the cycloheptylmethanethiol structure to enhance specific properties for various applications.
Optimize Synthetic Routes: AI can be employed to devise the most efficient and sustainable synthetic pathways to produce this compound and its derivatives. chemcopilot.com
However, at present, there are no published studies where AI and ML have been specifically applied to this compound.
Exploration of New Reaction Manifolds
The reactivity of thiols is well-established in organic chemistry, participating in a variety of reactions such as nucleophilic substitution, addition to electrophiles, and oxidation to form disulfides. While the general reactivity of the thiol group in this compound can be inferred from the behavior of other thiols, dedicated studies on its specific reaction manifolds are absent from the current scientific literature. Future research could explore:
Novel Catalytic Transformations: Investigating the use of this compound as a ligand for metal catalysts or as a substrate in novel organocatalytic reactions.
Unique Cyclization Reactions: Exploring intramolecular reactions involving the cycloheptyl ring and the methanethiol (B179389) group to synthesize novel heterocyclic compounds.
Polymerization and Material Science Applications: Investigating the potential of this compound as a monomer or chain-transfer agent in the synthesis of advanced polymers.
Without specific research, the unique contributions of the cycloheptyl moiety to the reactivity of the thiol group remain speculative.
Development of Advanced Analytical Probes Based on this compound
Thiols are known to interact with various analytes, making them valuable components in the design of chemical sensors and analytical probes. The sulfur atom can bind to heavy metals, and the thiol group can participate in reactions that lead to a detectable signal, such as a change in color or fluorescence. Theoretically, this compound could be functionalized to create probes for:
Environmental Monitoring: Detecting heavy metal ions or other pollutants in water and soil.
Biological Imaging: Developing fluorescent probes to visualize specific processes or molecules within cells.
Diagnostic Assays: Creating sensors for the detection of disease biomarkers.
Despite this potential, there is no evidence in the searched literature of this compound being utilized for the development of such analytical tools.
Sustainable and Scalable Production Methodologies
Green chemistry principles are increasingly important in the chemical industry, focusing on the development of environmentally friendly and efficient processes. mdpi.comrsc.org For this compound, future research in this area would logically focus on:
Use of Renewable Feedstocks: Developing synthetic routes that start from bio-based materials rather than petrochemicals.
Catalytic and Solvent-Free Reactions: Employing catalysts to improve reaction efficiency and reduce waste, and minimizing or eliminating the use of hazardous solvents. mdpi.com
Flow Chemistry: Implementing continuous manufacturing processes for a more controlled, safer, and scalable production.
Currently, there are no published methods specifically detailing the sustainable and scalable synthesis of this compound.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
